Cas no 1807181-36-7 (Ethyl 2,3-dichloro-4-nitrobenzoate)

Ethyl 2,3-dichloro-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-dichloro-4-nitrobenzoate
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- インチ: 1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
- InChIKey: YSLHQAFEPWZHQT-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C(=O)OCC)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 281
- トポロジー分子極性表面積: 72.1
Ethyl 2,3-dichloro-4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006409-1g |
Ethyl 2,3-dichloro-4-nitrobenzoate |
1807181-36-7 | 97% | 1g |
1,160.00 USD | 2021-06-21 |
Ethyl 2,3-dichloro-4-nitrobenzoate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
Ethyl 2,3-dichloro-4-nitrobenzoateに関する追加情報
Ethyl 2,3-Dichloro-4-Nitrobenzoate: A Comprehensive Overview
Ethyl 2,3-dichloro-4-nitrobenzoate (CAS No. 1807181-36-7) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a benzoate ester group attached to a benzene ring that is substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 4. These substituents impart distinct electronic and steric effects, making it a versatile compound for various applications.
The synthesis of Ethyl 2,3-dichloro-4-nitrobenzoate involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the nitro group at position 4 is typically achieved through nitration reactions, while the esterification step involves the reaction of the corresponding acid with ethanol in the presence of an acid catalyst. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield.
One of the most notable applications of Ethyl 2,3-dichloro-4-nitrobenzoate is in the field of materials science. Researchers have explored its use as a precursor for advanced polymers and high-performance materials. For instance, studies have shown that this compound can be polymerized under specific conditions to form materials with exceptional thermal stability and mechanical properties. These materials hold potential for use in aerospace and automotive industries where high-performance polymers are critical.
In addition to its role in polymer synthesis, Ethyl 2,3-dichloro-4-nitrobenzoate has also been investigated for its potential in pharmaceutical applications. The compound's structure suggests it may serve as an intermediate in the synthesis of bioactive molecules. Recent studies have focused on its ability to modulate cellular responses through interactions with specific protein targets. While preliminary results are promising, further research is needed to fully understand its pharmacological profile.
Environmental considerations are another critical area of study for Ethyl 2,3-dichloro-4-nitrobenzoate. Given its chemical structure, there is interest in understanding its environmental fate and toxicity. Recent research has examined its biodegradation pathways under various environmental conditions. Results indicate that while the compound is persistent under certain conditions, it can undergo microbial degradation under specific microbial communities.
The safety profile of Ethyl 2,3-dichloro-4-nitrobenzoate is also a topic of ongoing research. Studies have been conducted to assess its acute and chronic toxicity to various organisms, including aquatic species and mammals. These studies are essential for determining safe handling practices and regulatory guidelines for this compound.
Looking ahead, Ethyl 2,3-dichloro-4-nitrobenzoate presents numerous opportunities for further exploration across multiple disciplines. Its unique chemical properties make it a valuable tool for advancing both fundamental research and applied technologies. As research continues to uncover new applications and insights into this compound's behavior, it is poised to play an increasingly important role in diverse fields ranging from materials science to pharmacology.
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